

An In-depth Technical Guide to the Solubility of 2-Methoxyquinoline-4-carbaldehyde

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Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Methoxyquinoline-4-carbaldehyde**. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the predicted solubility based on established chemical principles and provides a detailed, standardized experimental protocol for its determination. Furthermore, this guide illustrates the key factors influencing solubility and presents a standard workflow for solubility assessment, designed to aid researchers in pharmaceutical development and chemical synthesis.

Introduction

2-Methoxyquinoline-4-carbaldehyde is a quinoline derivative, a class of heterocyclic aromatic compounds with significant applications in medicinal chemistry and materials science.[1] The quinoline scaffold is a privileged structure found in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development, as well as its handling and application in chemical synthesis.[2]

A thorough search of scientific literature and chemical databases reveals a lack of specific, quantitative solubility data for **2-Methoxyquinoline-4-carbaldehyde**. This guide, therefore,

serves two primary purposes: first, to provide a reasoned prediction of its solubility in a range of common laboratory solvents based on its molecular structure and the general properties of related compounds; and second, to offer a detailed experimental protocol for researchers to determine this data empirically.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.^[3] This principle states that substances with similar polarities are more likely to be soluble in one another. **2-Methoxyquinoline-4-carbaldehyde** possesses a moderately polar structure. The quinoline ring system is largely nonpolar and aromatic, while the methoxy (-OCH₃) and carbaldehyde (-CHO) functional groups introduce polarity through their oxygen atoms, which can act as hydrogen bond acceptors. The predicted XLogP3 value, a measure of lipophilicity, is approximately 2.0, indicating a preference for organic phases over water.^{[4][5]}

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of **2-Methoxyquinoline-4-carbaldehyde** in Common Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Nonpolar Aprotic	Hexane, Toluene, Benzene	Sparingly Soluble to Soluble	The large aromatic quinoline core suggests some solubility in nonpolar aromatic solvents like toluene and benzene through π - π stacking interactions. Solubility in aliphatic solvents like hexane is expected to be lower.
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)	Soluble to Very Soluble	These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Solvents like DMF and DMSO are particularly effective at dissolving a wide range of organic compounds. [6]
Polar Protic	Water, Methanol, Ethanol	Sparingly Soluble to Insoluble	The molecule can act as a hydrogen bond acceptor but not a donor. The large hydrophobic quinoline ring is expected to limit solubility in water. [3] Short-chain alcohols like methanol and ethanol may show some solubility due to their ability to interact

with the polar groups and the nonpolar ring.

[3]

Halogenated

Dichloromethane (DCM), Chloroform

Soluble

These solvents are effective at dissolving moderately polar organic compounds. Benzaldehyde, a related compound, is highly soluble in chloroform.[7]

Ethers

Diethyl Ether

Moderately Soluble

Diethyl ether is a slightly polar solvent that should be capable of dissolving the compound, though likely to a lesser extent than more polar aprotic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of **2-Methoxyquinoline-4-carbaldehyde**, based on the widely accepted saturation shake-flask method.[8][9]

3.1. Materials and Equipment

- **2-Methoxyquinoline-4-carbaldehyde** (solid, purity >98%)
- Selected solvents (analytical grade or higher)
- Scintillation vials or flasks with screw caps
- Constant temperature orbital shaker or water bath

- Analytical balance (± 0.1 mg)
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- pH meter (for aqueous solutions)

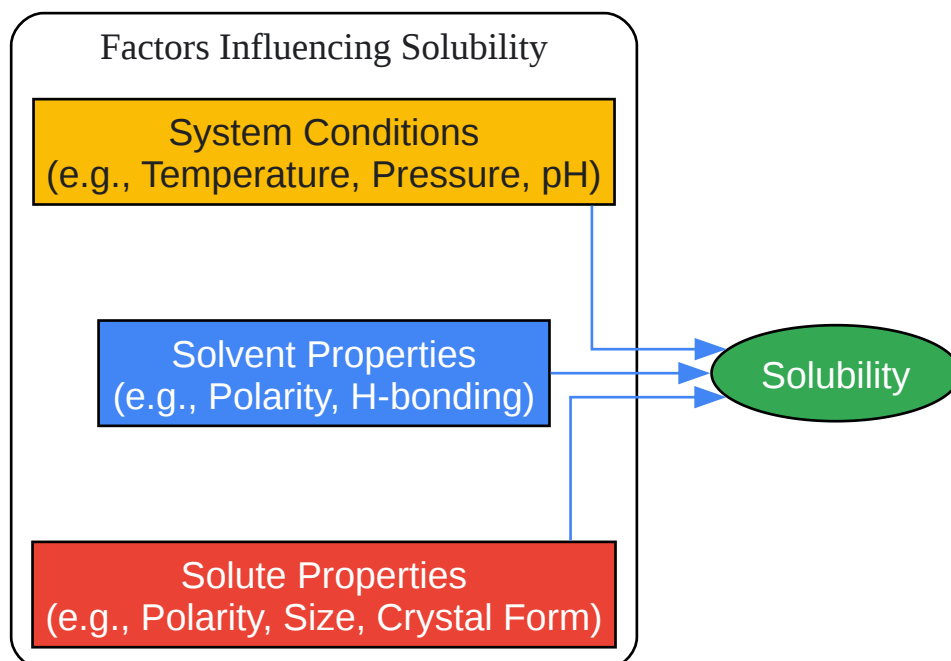
3.2. Procedure

- Preparation of Standard Solutions: Prepare a series of standard solutions of **2-Methoxyquinoline-4-carbaldehyde** of known concentrations in the chosen solvent to generate a calibration curve.
- Sample Preparation: Add an excess amount of solid **2-Methoxyquinoline-4-carbaldehyde** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[\[10\]](#)
- Solvent Addition: Add a known volume or mass of the selected solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[\[10\]](#) Preliminary experiments can determine the optimal equilibration time.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

- Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
- Calculation: Determine the concentration of **2-Methoxyquinoline-4-carbaldehyde** in the saturated solution using the previously generated calibration curve. The solubility is expressed in units such as mg/mL or mol/L.

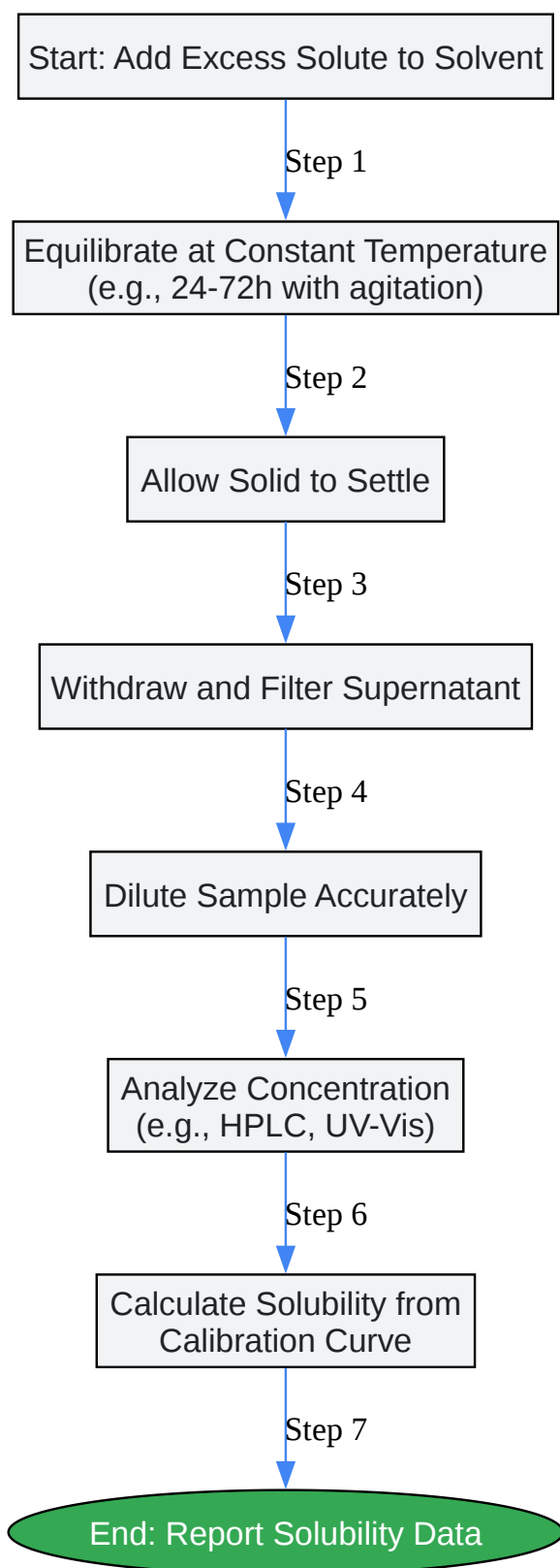
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and workflows relevant to the solubility of **2-Methoxyquinoline-4-carbaldehyde**.



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Caption: Factors Influencing the Solubility of a Solid in a Liquid.



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Caption: Experimental Workflow for Solubility Determination.

Conclusion

While specific experimental data on the solubility of **2-Methoxyquinoline-4-carbaldehyde** is not currently available in the public domain, this technical guide provides a robust framework for researchers. The predicted solubility profile, based on the "like dissolves like" principle, suggests high solubility in polar aprotic and halogenated solvents, with limited solubility in water. For drug development professionals and scientists requiring precise quantitative data, the detailed experimental protocol for the shake-flask method offers a standardized approach to generate reliable and reproducible results. The provided diagrams visually summarize the critical factors influencing solubility and the logical steps for its experimental determination, serving as a practical reference for laboratory work.

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